N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
Description
N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a purine-derived acetamide featuring a 3-methylxanthine core linked to an isobutyl group via an acetamide bridge. This article compares the target compound with its closest analogs, focusing on structural modifications, biological activities, and physicochemical properties.
Properties
IUPAC Name |
2-(3-methyl-2,6-dioxopurin-7-yl)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-7(2)4-13-8(18)5-17-6-14-10-9(17)11(19)15-12(20)16(10)3/h6-7H,4-5H2,1-3H3,(H,13,18)(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBSDOXVCZINQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a purine derivative, which is significant in various biological processes.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition can lead to altered lipid metabolism and may have implications for metabolic disorders .
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines while sparing non-tumorigenic cells. For instance, it was highlighted in a study for its potent growth inhibition properties against tumorigenic murine liver cell lines .
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are vital in various signaling pathways. This interaction could enhance or inhibit specific cellular responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Cell Line Studies : A study assessed the effects of this compound on various cancer cell lines. The results indicated a selective inhibition of proliferation in cancerous cells at concentrations as low as 10 µM, with no adverse effects on normal cells .
- Metabolic Studies : Another investigation focused on the metabolic implications of ACC inhibition by this compound. It was found that treatment led to decreased lipid accumulation in hepatocytes, suggesting a potential therapeutic role in managing obesity-related disorders .
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Recent studies have indicated that N-isobutyl-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide exhibits significant antitumor properties. Research published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, suggesting a mechanism involving the inhibition of specific cellular pathways critical for tumor growth .
1.2 Inhibition of Enzymatic Activity
The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can be beneficial in treating metabolic disorders such as obesity and dyslipidemia. A patent outlines methods for utilizing this compound in formulations aimed at regulating lipid levels in patients .
Mechanistic Insights
2.1 Cellular Mechanisms
The compound's mechanism of action appears to involve modulation of metabolic pathways linked to energy homeostasis. In vitro studies have shown that treatment with this compound leads to altered expression of genes associated with lipid metabolism and apoptosis in cancer cells .
Table 1: Summary of Case Studies on Antitumor Effects
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Diversity
The purine-acetamide scaffold is highly versatile, with modifications at the N-position of the acetamide group significantly influencing bioactivity. Key analogs include:
Key Observations :
- Isobutyl vs.
- Piperazino Derivatives: Compounds with piperazinoethyl groups (e.g., Compound 2) exhibit high affinity for serotonin receptors (5-HT6/5-HT7), suggesting that bulkier substituents may favor receptor binding .
Pharmacological Activities
Neuroprotection and Enzyme Inhibition
- MAO-B Inhibition : Compound 5 (methylcarbamothioyl substituent) showed 28% MAO-B inhibition, the highest among tested analogs, indicating that sulfur-containing groups may enhance enzyme interaction .
- Neuroprotective Activity : Phenethyl-substituted analogs (e.g., Compound 5b ) demonstrated reduced neurotoxicity, suggesting that alkyl chains with moderate bulk (like isobutyl) could balance efficacy and safety.
Anticancer and Antiangiogenic Effects
- Antiproliferative Activity : Compound 22e (4-acetylphenyl) exhibited moderate growth inhibition across 60 cancer cell lines, highlighting the role of aromatic electron-deficient groups in DNA/enzyme interaction .
Hemocompatibility
Physicochemical Properties
- Melting Points : Analogs with aromatic substituents (e.g., Compound 2, mp 163–165°C ) generally exhibit higher melting points than alkyl-substituted derivatives due to enhanced crystallinity. The isobutyl analog is predicted to have a lower mp (~100–120°C).
- Solubility: Piperazinoethyl derivatives (e.g., Compound 2) show moderate solubility in polar solvents (dichloromethane/methanol), whereas alkyl groups like isobutyl may reduce aqueous solubility but improve lipid membrane permeability .
- Hydrogen Bonding: The acetamide carbonyl (O14 in DFT studies ) and purine-dione oxygens participate in hydrogen bonding, critical for target binding. Isobutyl’s lack of H-bond donors/acceptors may limit polar interactions compared to piperazino or aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
